molecular formula C9H10N2O3 B15186134 Methyl 2-(methyl(nitroso)amino)benzoate CAS No. 68061-82-5

Methyl 2-(methyl(nitroso)amino)benzoate

Cat. No.: B15186134
CAS No.: 68061-82-5
M. Wt: 194.19 g/mol
InChI Key: IVJHVDGQLKLRLD-UHFFFAOYSA-N
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Description

Methyl 2-(methyl(nitroso)amino)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid, specifically a methyl ester, and contains a nitroso group attached to an amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methyl(nitroso)amino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl anthranilate, followed by reduction and subsequent nitrosation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst. Finally, the nitrosation step involves the reaction with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methyl(nitroso)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-(methyl(nitroso)amino)benzoate involves its interaction with biological molecules through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(methyl(nitroso)amino)benzoate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, its potential biological activity makes it a valuable compound for research in medicinal chemistry .

Properties

CAS No.

68061-82-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-[methyl(nitroso)amino]benzoate

InChI

InChI=1S/C9H10N2O3/c1-11(10-13)8-6-4-3-5-7(8)9(12)14-2/h3-6H,1-2H3

InChI Key

IVJHVDGQLKLRLD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)N=O

Origin of Product

United States

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